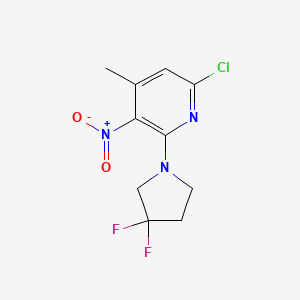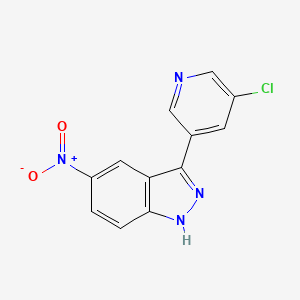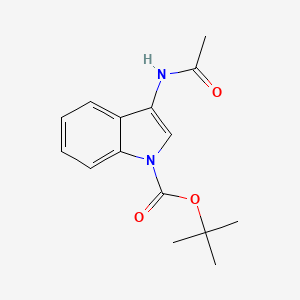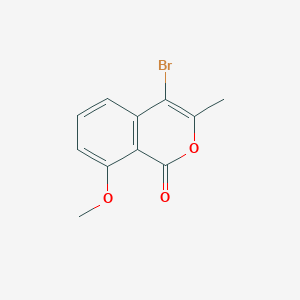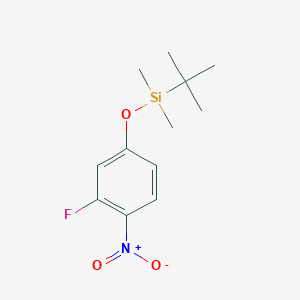
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a fluoro-nitrophenoxy moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 3-fluoro-4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized phenoxy compounds.
Aplicaciones Científicas De Investigación
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane has several applications in scientific research, including:
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function and activity .
Comparación Con Compuestos Similares
tert-Butyl(4-iodobutoxy)dimethylsilane: An iodoorganosilane used in multi-step synthesis reactions.
tert-Butyl(4-fluoro-2-methoxyphenoxy)dimethylsilane: A similar compound with a methoxy group instead of a nitro group.
Uniqueness: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications where such functionalities are desired .
Propiedades
Fórmula molecular |
C12H18FNO3Si |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl-(3-fluoro-4-nitrophenoxy)-dimethylsilane |
InChI |
InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 |
Clave InChI |
XOOSZNMCPXBIJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


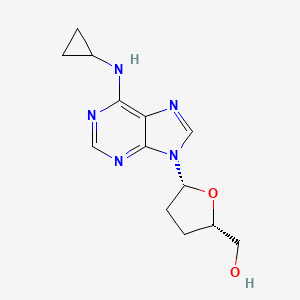



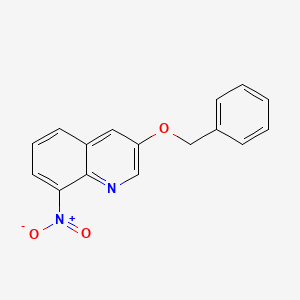
![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)


